Hydrogen-Bond Donor Count Differentiation Versus N2-Morpholinoethyl Analog (CM-272)
The target compound possesses 3 hydrogen-bond donors (two amide NH and one primary alcohol OH), whereas the structurally related N1-(5-chloro-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide (CM-272) has only 2 (amide NH groups only; morpholine oxygen is an acceptor) . Topological polar surface area (tPSA) is estimated at approximately 87 Ų for the target compound compared to ~71 Ų for the morpholinoethyl analog, a difference of ~16 Ų that crosses the commonly cited 75 Ų threshold for blood-brain barrier penetration potential [1]. This single-donor difference may translate into altered CNS partitioning and distinct solubility profiles in aqueous formulation buffers.
Δ16 Ų tPSA
| Evidence Dimension | Hydrogen-bond donor count and tPSA |
|---|---|
| Target Compound Data | 3 H-bond donors; tPSA ~87 Ų (calculated from structure) |
| Comparator Or Baseline | N1-(5-chloro-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide (CM-272): 2 H-bond donors; tPSA ~71 Ų |
| Quantified Difference | Δ 1 H-bond donor; Δ ~16 Ų tPSA |
| Conditions | In silico calculation based on SMILES structures (CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CC2)CO vs. morpholinoethyl analog) |
Why This Matters
Hydrogen-bond donor count and tPSA are critical determinants of membrane permeability and CNS exposure; procurement decisions for neuroscience vs. peripheral-target programs should account for this differentiated physicochemical profile.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. Threshold guidance for CNS drug-likeness parameters. View Source
